Mao-B-IN-26

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

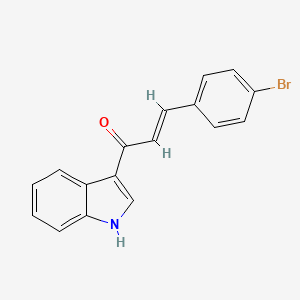

Mao-B-IN-26 is a compound that serves as both a monoamine oxidase B (MAO-B) and acetylcholinesterase inhibitor. It has shown potential as a neuroprotective agent, particularly in the context of Alzheimer’s disease. This compound safeguards SH-SY5Y cells from amyloid-beta-induced toxicity, including morphological alterations, reactive oxygen species production, and membrane damage, while also preventing amyloid-beta-triggered autophagy and apoptosis .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Mao-B-IN-26 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption

Analyse Chemischer Reaktionen

Mao-B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s interactions with different reagents and conditions are crucial for its inhibitory effects on MAO-B and acetylcholinesterase. Common reagents used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions are aldehydes, acids, alcohols, or glycols, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Mao-B-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of MAO-B and acetylcholinesterase, providing insights into the development of new therapeutic agents . In biology, this compound is used to investigate the mechanisms of neuroprotection and the prevention of amyloid-beta-induced toxicity . In medicine, the compound holds potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical pathways .

Wirkmechanismus

Mao-B-IN-26 exerts its effects by inhibiting the activity of MAO-B and acetylcholinesterase. The inhibition of MAO-B increases the availability of dopamine in the brain, which can modestly improve movement symptoms in Parkinson’s disease . The compound interacts with critical amino acid residues such as Tyr60, Ile198, and Ile199, which are essential for its binding affinity and inhibitory activity . The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, enhancing cholinergic transmission and providing neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Mao-B-IN-26 is unique in its dual inhibitory activity against both MAO-B and acetylcholinesterase. Similar compounds include rasagiline and safinamide, which are selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another similar compound is methylene blue, a reversible selective MAO-A inhibitor with antidepressant properties . The uniqueness of this compound lies in its combined inhibitory effects, making it a promising candidate for the treatment of neurodegenerative diseases .

Eigenschaften

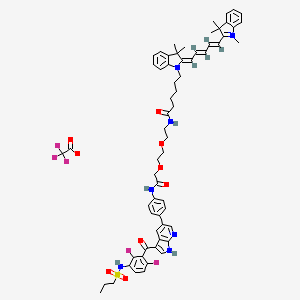

Molekularformel |

C17H12BrNO |

|---|---|

Molekulargewicht |

326.2 g/mol |

IUPAC-Name |

(E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C17H12BrNO/c18-13-8-5-12(6-9-13)7-10-17(20)15-11-19-16-4-2-1-3-14(15)16/h1-11,19H/b10-7+ |

InChI-Schlüssel |

RVUJDYIDVJKIFK-JXMROGBWSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/C3=CC=C(C=C3)Br |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C=CC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)

![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)